MLN120B dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

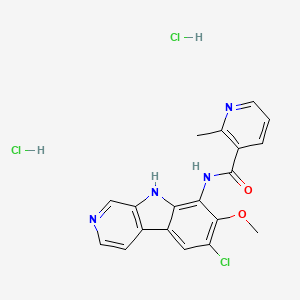

N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylpyridine-3-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4O2.2ClH/c1-10-11(4-3-6-22-10)19(25)24-17-16-13(8-14(20)18(17)26-2)12-5-7-21-9-15(12)23-16;;/h3-9,23H,1-2H3,(H,24,25);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWKOVWFBTRXQLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C(=O)NC2=C3C(=CC(=C2OC)Cl)C4=C(N3)C=NC=C4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MLN120B Dihydrochloride: A Technical Guide to its Mechanism of Action as a Potent IKKβ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MLN120B dihydrochloride is a potent, selective, and ATP-competitive small molecule inhibitor of IκB kinase β (IKKβ), a critical enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway. By targeting IKKβ, MLN120B effectively blocks the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action prevents the nuclear translocation and transcriptional activity of NF-κB, a key driver of cellular processes implicated in inflammation and oncology, particularly in multiple myeloma. Preclinical studies have demonstrated the efficacy of MLN120B in inhibiting cancer cell growth both in vitro and in vivo. This technical guide provides a comprehensive overview of the mechanism of action of MLN120B, including its effects on the NF-κB signaling cascade, quantitative data from key experiments, detailed experimental protocols, and a discussion of its therapeutic rationale.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary mechanism of action of MLN120B is the targeted inhibition of IKKβ. IKKβ is a central component of the IKK complex, which also includes IKKα and the regulatory subunit NEMO (IKKγ). In the canonical NF-κB pathway, various stimuli, such as the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), activate upstream kinases like TGF-β-activated kinase 1 (TAK1). TAK1, in turn, phosphorylates and activates the IKK complex.

Activated IKKβ then phosphorylates the inhibitory protein IκBα at serine residues 32 and 36.[1] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα releases the NF-κB heterodimer, most commonly composed of the p50 and p65 (RelA) subunits, allowing it to translocate from the cytoplasm to the nucleus.[1] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter and enhancer regions of target genes, driving the transcription of proteins involved in inflammation, cell survival, proliferation, and anti-apoptotic processes.

MLN120B, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of IKKβ, preventing the transfer of a phosphate group to IκBα. This blockade of IκBα phosphorylation is the pivotal step in the inhibitory action of MLN120B. By stabilizing the IκBα-NF-κB complex in the cytoplasm, MLN120B effectively shuts down the downstream signaling cascade.

Quantitative Data Summary

The inhibitory activity of MLN120B has been quantified in various preclinical models. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of MLN120B

| Target | Assay Type | IC50 Value | Source |

| Recombinant IKKβ | Kinase Assay | 45 nM - 60 nM | [2][3][4] |

| Other IKK Isoforms | Kinase Assay | > 50 µM | [3] |

| LPS-induced NF-κB activation in RAW264.7 cells | Reporter Assay | 1.4 µM | [2] |

Table 2: Cellular Effects of MLN120B on Multiple Myeloma (MM) Cell Lines

| Cell Lines | Treatment/Assay | Concentration | Effect | Source |

| MM.1S, RPMI 8226, INA6 | TNF-α-induced IκBα phosphorylation | 5-20 µM | Complete abrogation | [2] |

| MM.1S, RPMI 8226, INA6 | TNF-α-induced p65 phosphorylation | 1.25-20 µM | Blocked | [2] |

| Various MM cell lines | Proliferation (MTT & [³H]thymidine uptake) | > 20 µM (72h) | 5-50% and 18-70% inhibition, respectively | [5] |

| MM.1S, U266, INA6 | Adherence to Bone Marrow Stromal Cells (BMSCs) | 1.25-40 µM (72h) | Almost complete blockage of growth stimulation | [2][6] |

| BMSCs | Constitutive IL-6 secretion | Not specified | 70-80% inhibition | [6][7] |

Table 3: In Vivo Efficacy of MLN120B

| Animal Model | Dosing Regimen | Outcome | Source |

| SCID-hu mouse model of human multiple myeloma | 50 mg/kg, oral, twice daily for 3 weeks | Reduction in serum human IL-6 receptor (shuIL-6R), a marker of tumor growth; trend toward prolonged survival | [2] |

| Rat model of arthritis | 1-30 mg/kg, oral, twice daily for 3 weeks | Dose-dependent inhibition of paw swelling; protection against cartilage and bone erosion | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are based on the study by Hideshima et al. (2006) in Clinical Cancer Research.[5]

1. Cell Culture and Reagents

-

Cell Lines: Human multiple myeloma (MM) cell lines (e.g., MM.1S, RPMI 8226, INA6) and bone marrow stromal cells (BMSCs) were used.

-

Culture Conditions: Cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mmol/L L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

MLN120B Preparation: MLN120B was dissolved in DMSO to create a stock solution and then diluted to the final concentrations in the culture medium.

2. Western Blot Analysis for Phosphorylated IκBα

-

Cell Treatment: MM cells were treated with varying concentrations of MLN120B (e.g., 5 and 10 µmol/L) for a specified time (e.g., 90 minutes) before stimulation with TNF-α (e.g., 10 ng/mL).

-

Lysate Preparation: Whole-cell lysates were prepared using a lysis buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein (e.g., 30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked with 5% nonfat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with a primary antibody specific for phosphorylated IκBα (p-IκBα). After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The membrane was stripped and re-probed with an antibody for total IκBα as a loading control.

3. Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

-

Nuclear Extract Preparation: MM cells were treated with MLN120B and/or TNF-α as described above. Nuclear extracts were prepared using a nuclear extraction kit according to the manufacturer's instructions.

-

Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3') was end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Binding Reaction: Nuclear extract protein (e.g., 5 µg) was incubated with the ³²P-labeled NF-κB probe in a binding buffer for 20 minutes at room temperature. For supershift assays, an antibody specific to the p65 subunit of NF-κB was added to the reaction mixture.

-

Electrophoresis: The protein-DNA complexes were resolved on a 4% non-denaturing polyacrylamide gel in 0.5x Tris-borate-EDTA (TBE) buffer.

-

Detection: The gel was dried and exposed to X-ray film to visualize the bands corresponding to the NF-κB-DNA complexes.

4. Cell Proliferation Assays (MTT and [³H]Thymidine Uptake)

-

Cell Seeding: MM cells were seeded in 96-well plates at a density of 3 × 10⁴ cells per well.

-

Treatment: Cells were incubated with various concentrations of MLN120B (e.g., 2.5-40 µmol/L) for 72 hours.

-

MTT Assay: After the incubation period, MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in isopropanol, and the absorbance was measured at 570 nm.

-

[³H]Thymidine Uptake Assay: During the last 8 hours of the 72-hour incubation, [³H]thymidine (1 µCi/well) was added to each well. Cells were then harvested onto glass fiber filters, and the incorporation of [³H]thymidine was measured using a scintillation counter.

Therapeutic Rationale and Clinical Perspective

The constitutive activation of the NF-κB pathway is a hallmark of many human cancers, including multiple myeloma. This aberrant signaling promotes cancer cell proliferation, survival, and resistance to conventional therapies.[8] By specifically targeting IKKβ, the gatekeeper of the canonical NF-κB pathway, MLN120B offers a rational therapeutic strategy to counteract these pro-tumorigenic effects.

The preclinical data for MLN120B are compelling, demonstrating its ability to inhibit MM cell growth, overcome the protective effects of the bone marrow microenvironment, and enhance the efficacy of conventional chemotherapeutic agents.[5][6] However, the clinical development of IKKβ inhibitors, including MLN120B, has been challenging. Systemic inhibition of a pathway as central as NF-κB can lead to significant on-target toxicities, which has thus far limited their translation to the clinic.[2] Despite these challenges, the robust preclinical efficacy of compounds like MLN120B validates IKKβ as a key therapeutic target. Future research may focus on developing more targeted delivery systems or combination therapies to mitigate toxicity while retaining anti-cancer activity.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors [ijbs.com]

- 4. researchgate.net [researchgate.net]

- 5. Targeting IκappaB kinases for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MLN120B, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

Sapanisertib (MLN0128): A Technical Guide to its Discovery and Preclinical-Clinical History

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sapanisertib, also known as MLN0128, INK128, and TAK-228, is a potent and selective, orally bioavailable, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR).[1][2][3] It distinguishes itself from earlier mTOR inhibitors, such as rapamycin and its analogs (rapalogs), by targeting the kinase domain of mTOR, thereby inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4][5] This dual inhibitory action prevents the feedback activation of AKT, a common resistance mechanism to mTORC1-only inhibitors, leading to more comprehensive suppression of the PI3K/AKT/mTOR signaling pathway.[5][6] Dysregulation of this pathway is a frequent event in a multitude of human cancers, making sapanisertib a promising therapeutic agent.[4][5] This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and preclinical and clinical development of sapanisertib.

Discovery and History

Sapanisertib was developed by Millennium Pharmaceuticals, which was later acquired by Takeda Oncology.[7] The compound, initially referred to as INK128, emerged from research efforts to identify more effective mTOR inhibitors that could overcome the limitations of first-generation rapalogs.[8][9] The key innovation was the development of a small molecule that directly targets the ATP-binding site of the mTOR kinase, in contrast to the allosteric inhibition of mTORC1 by rapalogs.[6][10] This novel mechanism allows for the inhibition of both mTORC1 and mTORC2.[4][5] The compound was later designated MLN0128 and subsequently named sapanisertib. It is also referred to as TAK-228 in some clinical trial literature.[2][7] Sapanisertib has progressed through numerous preclinical studies and into Phase I and II clinical trials for a variety of solid tumors and hematological malignancies, including breast cancer, endometrial cancer, glioblastoma, and renal cell carcinoma.[7][11][12]

Chemical Properties and Structure

Sapanisertib is a 1,3-benzoxazole substituted by amino and 4-amino-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl groups at positions 2 and 5, respectively.[13]

Table 1: Chemical and Physical Properties of Sapanisertib

| Property | Value | Reference |

| IUPAC Name | 5-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)-1,3-benzoxazol-2-amine | [13] |

| Molecular Formula | C15H15N7O | [13] |

| Molecular Weight | 309.33 g/mol | [13] |

| CAS Number | 1224844-38-5 | [2] |

| Synonyms | INK-128, MLN0128, TAK-228 | [2] |

Mechanism of Action and Signaling Pathway

Sapanisertib is an ATP-competitive inhibitor of mTOR kinase, targeting both mTORC1 and mTORC2.[2][5] By inhibiting mTORC1, sapanisertib blocks the phosphorylation of downstream effectors such as 4E-binding protein 1 (4E-BP1) and p70S6 kinase (S6K), leading to a reduction in protein synthesis and cell growth.[14][15] The concurrent inhibition of mTORC2 prevents the phosphorylation and activation of AKT at serine 473, which is a key survival signal.[14][15] This dual inhibition circumvents the feedback loop where mTORC1 inhibition by rapalogs can lead to increased AKT activation, a known mechanism of drug resistance.[5][6]

Quantitative Preclinical Data

Sapanisertib has demonstrated potent and selective inhibitory activity in a variety of preclinical models.

Table 2: In Vitro Kinase Inhibitory Activity of Sapanisertib

| Target | IC50 (nM) | Selectivity vs. mTOR | Reference |

| mTOR | 1 | - | [1][2] |

| PI3Kα | 219 | >200-fold | [14] |

| PI3Kβ | 5293 | >5000-fold | [14] |

| PI3Kγ | 221 | >200-fold | [14] |

| PI3Kδ | 230 | >200-fold | [14] |

Table 3: In Vitro Anti-proliferative Activity of Sapanisertib

| Cell Line | Cancer Type | EC50 (µM) | Reference |

| PC3 | Prostate Cancer | 0.1 | [1] |

Experimental Protocols

mTOR Kinase Inhibition Assay (LanthaScreen™)

This protocol is a representative example for determining the in vitro kinase activity of sapanisertib against mTOR.

-

Reagents and Materials:

-

LanthaScreen™ Kinase Buffer

-

Recombinant mTOR enzyme

-

Fluorescein-labeled substrate peptide

-

ATP

-

Tb-anti-pSubstrate antibody

-

Sapanisertib (serially diluted)

-

384-well assay plates

-

-

Procedure:

-

Prepare a serial dilution of sapanisertib in DMSO, then dilute in kinase buffer.

-

In a 384-well plate, add the mTOR enzyme and the fluorescein-labeled substrate peptide.

-

Add the diluted sapanisertib or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the Tb-anti-pSubstrate antibody to detect the phosphorylated product.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[15]

-

Western Blot Analysis of mTOR Pathway Modulation

This protocol outlines the general steps to assess the effect of sapanisertib on the phosphorylation of key mTOR pathway proteins.

-

Cell Culture and Lysis:

-

Seed cancer cells (e.g., PC3, ZR-75-1) in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of sapanisertib or DMSO for a specified duration (e.g., 24 hours).[14]

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto a polyacrylamide gel and separate by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, AKT, S6K, and 4E-BP1 overnight at 4°C. (Typical antibody dilutions range from 1:1000 to 1:2000).

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

In Vivo Tumor Xenograft Study

This protocol describes a general workflow for evaluating the anti-tumor efficacy of sapanisertib in a mouse xenograft model.

-

Cell Preparation and Implantation:

-

Tumor Growth and Treatment:

-

Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

-

When tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment and control groups.[17]

-

Administer sapanisertib orally by gavage at the desired dose and schedule (e.g., 0.3 mg/kg daily).[1][15] The vehicle control group receives the formulation without the drug.[17]

-

Formulate sapanisertib in a suitable vehicle, such as 5% polyvinylpyrrolidone, 15% N-methyl-2-pyrrolidone, and 80% water.[17]

-

-

Efficacy and Toxicity Assessment:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via Western blot or immunohistochemistry).

-

Clinical Development

Sapanisertib has been evaluated in numerous clinical trials across a range of malignancies.

Table 4: Selected Clinical Trials of Sapanisertib

| Phase | Cancer Type(s) | Dosing Regimen | Key Findings | Reference |

| Phase I | Advanced Solid Tumors | 6 mg once daily (QD); 40 mg once weekly (QW); 9 mg QD for 3 days on/4 days off; 7 mg QD for 5 days on/2 days off | MTDs were established for different schedules. The safety profile was manageable. | [6] |

| Phase II | Refractory Metastatic Renal Cell Carcinoma | 30 mg once weekly | Minimal activity observed in a heavily pretreated population. | |

| Phase II | Rapalog-resistant Pancreatic Neuroendocrine Tumors (PNETs) | 3 mg once daily | The study did not meet its primary endpoint of objective response. | [10] |

| Phase I | Advanced Solid Tumors with mTOR/AKT/PI3K alterations (in combination with metformin) | 3 or 4 mg daily with metformin | The combination was tolerable and showed early signs of clinical activity, particularly in patients with PTEN mutations. |

Conclusion

Sapanisertib represents a significant advancement in the targeting of the PI3K/AKT/mTOR pathway. Its dual inhibition of mTORC1 and mTORC2 offers a more complete blockade of mTOR signaling compared to first-generation inhibitors. While preclinical studies have consistently demonstrated its potent anti-tumor activity, its clinical efficacy as a monotherapy in heavily pretreated populations has been modest. Ongoing research is focused on identifying predictive biomarkers and exploring combination strategies to enhance the therapeutic potential of sapanisertib in specific patient populations. This technical guide provides a foundational understanding of sapanisertib for researchers and clinicians working to further delineate its role in cancer therapy.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Medicinal Chemistry Progression of Sapanisertib, the Anticancer and Dual Plasmodium Phosphatidylinositol 4-Kinase Beta and cGMP-Dependent Protein Kinase Inhibitor, for Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. Phase 1 study of mTORC1/2 inhibitor sapanisertib (TAK-228) in advanced solid tumours, with an expansion phase in renal, endometrial or bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Patient-derived Xenograft Model of Pancreatic Neuroendocrine Tumors Identifies Sapanisertib as a Possible New Treatment for Everolimus-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Sapanisertib | C15H15N7O | CID 45375953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Sapanisertib (INK 128; MLN 0128) | mTOR1/2 inhibitor | CAS 1224844-38-5 | Buy Sapanisertib (INK 128; MLN 0128) from Supplier InvivoChem [invivochem.com]

- 14. Sapanisertib | mTOR | PI3K | Autophagy | TargetMol [targetmol.com]

- 15. cancer-research-network.com [cancer-research-network.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. PC-3 Xenograft Model | Xenograft Services [xenograft.net]

MLN120B: A Selective IKKβ Inhibitor for Modulating the NF-κB Signaling Pathway

An In-depth Technical Guide

This technical guide provides a comprehensive overview of MLN120B, a potent and selective small-molecule inhibitor of IκB kinase β (IKKβ). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the NF-κB signaling pathway. This document details the mechanism of action of MLN120B, its quantitative inhibitory activity, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to MLN120B and the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival. Dysregulation of this pathway is implicated in the pathogenesis of numerous diseases, such as inflammatory disorders and cancer. The IκB kinase (IKK) complex, composed of catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (IKKγ), is a central node in the canonical NF-κB pathway. Upon stimulation by various signals, the IKK complex phosphorylates the inhibitory IκB proteins, leading to their ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimers (typically p50/p65), allowing their translocation to the nucleus to activate the transcription of target genes.

MLN120B (also known as ML120B) is a synthetic, ATP-competitive inhibitor that exhibits high selectivity for the IKKβ subunit.[1][2] By specifically targeting IKKβ, MLN120B effectively blocks the phosphorylation and subsequent degradation of IκBα, thereby preventing NF-κB activation.[3][4] Its selectivity for IKKβ over IKKα makes it a valuable tool for dissecting the specific roles of the canonical NF-κB pathway in various disease models.

Quantitative Inhibitory Activity of MLN120B

The potency and selectivity of MLN120B have been characterized in both biochemical and cellular assays. The following tables summarize the key quantitative data for MLN120B.

Table 1: Biochemical Inhibitory Activity of MLN120B

| Target | IC50 (nM) | Assay Type | Notes |

| IKKβ (recombinant) | 45 | Kinase Assay | ATP-competitive inhibitor.[1] |

| IKKβ (recombinant) | 60 | Kinase Assay | [3][5] |

| IKKα | >50,000 | Kinase Assay | Demonstrates high selectivity for IKKβ.[1] |

Table 2: Cellular Inhibitory Activity of MLN120B

| Cell Line | Assay Type | IC50 (µM) | Stimulus | Reference |

| RAW264.7 | NF-κB2-luc2 Reporter Assay | 1.4 | LPS | [3] |

| RAW264.7 | IL8-luc2 Reporter Assay | 14.8 | LPS | [3] |

| RAW264.7 | TNFAIP3-luc2 Reporter Assay | 27.3 | LPS | [3] |

| MM.1S, U266, INA6 | Proliferation Assay ([3H]thymidine) | >20 | - | [3] |

Mechanism of Action and Signaling Pathway

MLN120B exerts its inhibitory effect by competing with ATP for the binding site on the IKKβ subunit. This prevents the autophosphorylation and activation of IKKβ, which in turn blocks the phosphorylation of its downstream substrate, IκBα. The unphosphorylated IκBα remains bound to the NF-κB complex, sequestering it in the cytoplasm and preventing the transcription of pro-inflammatory and pro-survival genes.

Figure 1: NF-κB signaling pathway and the inhibitory action of MLN120B.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of MLN120B.

IKKβ Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced by the IKKβ kinase reaction, providing a measure of enzyme activity and inhibition by MLN120B.

Materials:

-

Recombinant IKKβ enzyme

-

IKKtide substrate (peptide substrate for IKKβ)

-

ATP

-

Kinase Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)

-

MLN120B

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96- or 384-well plates

Protocol:

-

Reagent Preparation:

-

Prepare a 2X kinase reaction buffer containing 2X ATP and 2X IKKtide substrate in 1X Kinase Assay Buffer.

-

Prepare serial dilutions of MLN120B in 1X Kinase Assay Buffer.

-

Prepare a 2X solution of IKKβ enzyme in 1X Kinase Assay Buffer.

-

-

Reaction Setup:

-

Add 5 µL of the MLN120B serial dilutions or vehicle (DMSO control) to the wells of the microplate.

-

Add 10 µL of the 2X IKKβ enzyme solution to each well.

-

Initiate the kinase reaction by adding 10 µL of the 2X kinase reaction buffer (containing ATP and substrate) to each well. The final reaction volume is 25 µL.

-

-

Incubation:

-

Incubate the plate at 30°C for 45-60 minutes.

-

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ATP Generation and Luminescence Reading:

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of MLN120B relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Figure 2: Experimental workflow for the IKKβ biochemical kinase assay.

Western Blot for IκBα Phosphorylation

This protocol details the detection of phosphorylated IκBα (p-IκBα) and total IκBα in cell lysates to assess the cellular activity of MLN120B.

Materials:

-

Cell line of interest (e.g., MM.1S multiple myeloma cells)

-

Cell culture medium and supplements

-

MLN120B

-

Stimulus (e.g., TNF-α)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: rabbit anti-p-IκBα (Ser32/36), rabbit anti-IκBα, and mouse anti-β-actin

-

HRP-conjugated secondary antibodies (anti-rabbit IgG-HRP, anti-mouse IgG-HRP)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere or grow to the desired confluency.

-

Pre-treat cells with various concentrations of MLN120B or vehicle (DMSO) for 90 minutes.

-

Stimulate the cells with TNF-α (e.g., 5 ng/mL) for 20 minutes. Include an unstimulated control.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activation

EMSA is used to detect the DNA-binding activity of NF-κB in nuclear extracts, providing a direct measure of NF-κB activation.

Materials:

-

Cell line of interest

-

MLN120B and stimulus (e.g., TNF-α)

-

Nuclear extraction kit or buffers

-

BCA protein assay kit

-

NF-κB consensus oligonucleotide probe (double-stranded)

-

T4 Polynucleotide Kinase and [γ-32P]ATP (for radiolabeling) or a non-radioactive labeling system

-

Binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

-

Poly(dI-dC)

-

Native polyacrylamide gel and TBE buffer

-

Loading dye (non-denaturing)

-

Phosphorimager or appropriate detection system for non-radioactive probes

Protocol:

-

Cell Treatment and Nuclear Extraction:

-

Treat cells with MLN120B and/or TNF-α as described for the Western blot protocol.

-

Prepare nuclear extracts from the treated cells according to the manufacturer's protocol or a standard laboratory method.

-

Determine the protein concentration of the nuclear extracts.

-

-

Probe Labeling:

-

Label the NF-κB oligonucleotide probe with 32P or a non-radioactive label. Purify the labeled probe.

-

-

Binding Reaction:

-

In a microcentrifuge tube, combine 5-10 µg of nuclear extract with 1 µg of poly(dI-dC) in binding buffer.

-

Incubate on ice for 10 minutes.

-

Add the labeled probe (e.g., 20-50 fmol) to the reaction mixture.

-

Incubate at room temperature for 20-30 minutes.

-

-

Electrophoresis:

-

Add non-denaturing loading dye to the reactions.

-

Load the samples onto a pre-run native polyacrylamide gel.

-

Run the gel in 0.5X TBE buffer at 100-150V until the dye front is near the bottom.

-

-

Detection:

-

Dry the gel (for radioactive probes) and expose it to a phosphor screen or X-ray film.

-

For non-radioactive probes, follow the manufacturer's detection protocol.

-

Conclusion

MLN120B is a well-characterized, potent, and selective inhibitor of IKKβ. Its ability to specifically block the canonical NF-κB pathway makes it an invaluable research tool for investigating the roles of this pathway in health and disease. The experimental protocols provided in this guide offer a framework for researchers to further explore the biological effects of MLN120B and its therapeutic potential in various disease models, particularly in the context of multiple myeloma and inflammatory conditions.[6][7] The continued study of selective IKKβ inhibitors like MLN120B holds promise for the development of novel targeted therapies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. MLN120B | IκB/IKK 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. MLN120B - Immunomart [immunomart.com]

- 6. MLN120B, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biologic sequelae of IκB kinase (IKK) inhibition in multiple myeloma: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

MLN120B Dihydrochloride: A Technical Guide to its Core Target Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

MLN120B dihydrochloride is a potent, selective, and reversible small-molecule inhibitor of IκB kinase β (IKKβ), a critical component of the canonical nuclear factor-κB (NF-κB) signaling pathway.[1][2] By targeting IKKβ, MLN120B effectively blocks the phosphorylation and subsequent degradation of IκBα, preventing the nuclear translocation and activation of NF-κB. This mechanism of action underlies its therapeutic potential in malignancies characterized by aberrant NF-κB activation, such as multiple myeloma. This document provides an in-depth technical overview of the MLN120B target pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

The NF-κB Signaling Pathway and MLN120B's Point of Intervention

The NF-κB family of transcription factors plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and survival. In many cancers, including multiple myeloma, the canonical NF-κB pathway is constitutively active, promoting tumor cell growth and resistance to therapy.

The canonical pathway is typically initiated by pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α).[3] This leads to the activation of the IKK complex, which comprises the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator). IKKβ is the primary kinase responsible for phosphorylating the inhibitory protein IκBα.[3] This phosphorylation event marks IκBα for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB dimer (typically p65/p50) to translocate into the nucleus and activate the transcription of target genes.[3]

MLN120B is an ATP-competitive inhibitor that specifically targets IKKβ.[1][2] By binding to IKKβ, MLN120B prevents the phosphorylation of IκBα, thereby stabilizing the IκBα-NF-κB complex in the cytoplasm and inhibiting NF-κB-mediated gene transcription.[2][4]

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MLN120B, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

MLN120B: A Technical Guide to a Potent IKKβ Inhibitor of the NF-κB Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of cellular regulation, orchestrating immune and inflammatory responses, cell proliferation, and survival.[1][2] Dysregulation of this pathway is a hallmark of numerous pathologies, including chronic inflammatory diseases and various cancers, making it a prime target for therapeutic intervention.[3][4] The canonical NF-κB pathway is predominantly activated by the IκB kinase (IKK) complex, with the IKKβ subunit playing an essential role.[2]

MLN120B is a potent, selective, and ATP-competitive small-molecule inhibitor of IKKβ.[5][6][7] It has demonstrated significant efficacy in preclinical models by blocking the phosphorylation and subsequent degradation of IκBα, the primary inhibitor of NF-κB. This action prevents the nuclear translocation of NF-κB and the transcription of its target genes. This guide provides a comprehensive overview of MLN120B, its mechanism of action, quantitative effects, and the experimental protocols used to characterize its activity.

Mechanism of Action: Inhibition of the Canonical NF-κB Pathway

The canonical NF-κB pathway is held in a latent state by inhibitor of κB (IκB) proteins, primarily IκBα, which sequester NF-κB dimers (typically p65/p50) in the cytoplasm. Upon stimulation by signals like tumor necrosis factor-alpha (TNF-α), the IKK complex is activated. IKKβ, the catalytic subunit, phosphorylates IκBα at serine residues 32 and 36.[2][8] This phosphorylation event tags IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[9] The degradation of IκBα unmasks a nuclear localization signal on the NF-κB dimer, allowing it to translocate to the nucleus, bind to κB DNA elements, and initiate the transcription of target genes involved in inflammation, survival, and proliferation.

MLN120B directly targets and inhibits the kinase activity of IKKβ by competing with ATP for its binding site.[5][6] This inhibition prevents the initial phosphorylation of IκBα, thereby stabilizing the IκBα/NF-κB complex in the cytoplasm and effectively blocking the entire downstream signaling cascade.[10]

Quantitative Data

The efficacy of MLN120B has been quantified across various biochemical and cellular assays. The following tables summarize key data points from preclinical studies.

Table 1: Potency and Selectivity of MLN120B

| Target | IC₅₀ | Assay Type | Comments | Source |

|---|---|---|---|---|

| IKKβ (IKK2) | 60 nM | Recombinant Enzyme | ATP-competitive inhibitor. | [5][7] |

| IKKβ (IKK2) | 45 nM | Recombinant Enzyme | Selective and reversible inhibitor. | [6] |

| Other IKK Isoforms | > 50 µM | Recombinant Enzyme | Does not inhibit other IKK isoforms at concentrations below 50 µM. |[6] |

Table 2: In Vitro Effects of MLN120B on NF-κB Signaling

| Effect | Cell Lines | Treatment Conditions | Result | Source |

|---|---|---|---|---|

| Inhibition of IκBα Phosphorylation & Degradation | RPMI 8226, INA6 | 0-20 µM; 90 minutes | Dose-dependent inhibition of baseline and TNF-α-induced IκBα phosphorylation and degradation. | [5][10] |

| Inhibition of p65 Phosphorylation | Multiple Myeloma Cells | - | Blocks TNF-α-induced phosphorylation of p65. | [5][11] |

| Inhibition of NF-κB Activation (Luciferase Reporter) | RAW264.7 | 1-100 µM (LPS induced) | IC₅₀ of 1.4 µM for NF-kB2-luc2 reporter. |[12] |

Table 3: Cellular and Anti-Tumor Effects of MLN120B

| Effect | Cell Type / Model | Treatment Conditions | Result | Source |

|---|---|---|---|---|

| Growth Inhibition | Multiple Myeloma (MM) Cell Lines | Dose-dependent | Triggers 25% to 90% growth inhibition. | [10][11] |

| Inhibition of IL-6 Secretion | Bone Marrow Stromal Cells (BMSCs) | - | Inhibits constitutive IL-6 secretion by 70% to 80%. | [11] |

| Overcoming Drug Resistance | MM Cells + BMSCs | - | Overcomes the protective effect of BMSCs against dexamethasone. | [11] |

| Inhibition of Cytokine/Chemokine Production | Human Fibroblast-Like Synoviocytes (HFLS) | IL-1 or TNF-α stimulated | IC₅₀: 0.7-1.8 µM for RANTES/MCP-1; 5.7-14.5 µM for IL-6/IL-8. | [13] |

| Synergy with Chemotherapy | Non-Hodgkin's Lymphoma Cells | 40 µM MLN120B | Potentiates vincristine cytotoxicity; allows for a 100-fold lower vincristine concentration. |[14] |

Table 4: In Vivo Efficacy of MLN120B

| Animal Model | Dosing Regimen | Observed Effects | Source |

|---|---|---|---|

| Rat Model of Arthritis | 1-30 mg/kg, oral, twice daily for 3 weeks | Dose-dependent inhibition of paw swelling; protection against cartilage and bone erosion. | [5] |

| SCID-hu Mouse Model (Multiple Myeloma) | 50 mg/kg, oral, twice daily for 3 weeks | Reduction of shuIL-6R (tumor growth marker); trend toward prolonged survival. |[5][11] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments used to characterize MLN120B.

Protocol 1: Western Blot for IκBα Phosphorylation and Degradation

This protocol assesses the direct effect of MLN120B on the phosphorylation and stability of IκBα following stimulation.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., MM.1S multiple myeloma cells) and allow them to adhere and grow to 80-90% confluency.[15] Pre-incubate the cells with desired concentrations of MLN120B (e.g., 1.25-20 µM) or vehicle control (DMSO) for 90 minutes.[5][8]

-

Stimulation: Stimulate the cells with an agonist such as TNF-α (e.g., 5 ng/mL) for a short duration (e.g., 20 minutes) to induce IκBα phosphorylation and degradation.[8]

-

Lysate Preparation: Immediately following stimulation, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[16]

-

Western Blotting:

-

Quantify protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[16]

-

Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα. A housekeeping protein like β-actin should be used as a loading control.[8][16]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.[15][16]

-

-

Expected Outcome: In vehicle-treated, TNF-α-stimulated samples, a strong p-IκBα band and a faint total IκBα band (due to degradation) are expected. In MLN120B-treated samples, the p-IκBα band should be significantly reduced or absent, and the total IκBα band should remain strong, indicating inhibition of both phosphorylation and degradation.[10][15]

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

This assay directly measures the binding of active NF-κB from nuclear extracts to a specific DNA probe, providing a functional readout of pathway inhibition.

Methodology:

-

Cell Treatment and Nuclear Extraction: Treat cells with MLN120B and stimulate with TNF-α as described in Protocol 1.[8] Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial extraction kit to isolate nuclear proteins.[15]

-

Probe Labeling: Synthesize and label a double-stranded oligonucleotide probe containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3') with [γ-³²P]ATP or a non-radioactive label like biotin.

-

Binding Reaction: Incubate the nuclear extract (5-10 µg) with the labeled probe in a binding buffer containing poly(dI-dC) (to prevent non-specific binding) for 20-30 minutes at room temperature.

-

Electrophoresis: Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Detection: Visualize the bands by autoradiography (for ³²P) or a chemiluminescent detection method (for biotin). A "shifted" band represents the NF-κB-DNA complex.

-

Expected Outcome: Nuclear extracts from TNF-α-stimulated cells will show a strong shifted band. Pre-treatment with MLN120B should cause a dose-dependent decrease in the intensity of this band, indicating reduced nuclear NF-κB activity.[8]

MLN120B in the Tumor Microenvironment

The efficacy of MLN120B is not limited to its direct effects on tumor cells. In the context of multiple myeloma, the bone marrow microenvironment, particularly bone marrow stromal cells (BMSCs), plays a critical role in promoting tumor growth, survival, and drug resistance, often through NF-κB-dependent cytokine secretion like Interleukin-6 (IL-6).[10][11]

MLN120B has been shown to disrupt this supportive interaction. It not only inhibits NF-κB within the myeloma cells but also significantly reduces the constitutive secretion of IL-6 from BMSCs.[11] By targeting both the tumor cells and their protective microenvironment, MLN120B can overcome drug resistance and more effectively inhibit tumor growth.[10][11]

Conclusion

MLN120B is a well-characterized, potent, and selective inhibitor of IKKβ that effectively abrogates canonical NF-κB signaling. Its mechanism of action—preventing IκBα phosphorylation and degradation—has been robustly demonstrated through biochemical and cellular assays. Preclinical data highlight its therapeutic potential in diseases driven by aberrant NF-κB activity, such as multiple myeloma and rheumatoid arthritis, where it exerts anti-proliferative and anti-inflammatory effects.[5][11] Notably, its ability to modulate the tumor microenvironment suggests a broader utility, particularly in combination therapies to overcome drug resistance.[10][14] While MLN120B itself did not advance to late-stage clinical trials, the extensive preclinical research provides a critical framework and a valuable chemical tool for the continued investigation of IKKβ as a therapeutic target.[8]

References

- 1. Inhibition of NF-κB DNA binding suppresses myeloma growth via intracellular redox and tumor microenvironment modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural instability of IκB kinase β promotes autophagic degradation through enhancement of Keap1 binding | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Small Molecule NF-κB Pathway Inhibitors in Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. MLN120B - Immunomart [immunomart.com]

- 8. researchgate.net [researchgate.net]

- 9. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. MLN120B, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. I-kappa-kinase-2 (IKK-2) inhibition potentiates vincristine cytotoxicity in non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

The Role of MLN120B in Multiple Myeloma: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of MLN120B, a potent and selective inhibitor of IκB kinase β (IKKβ), and its role in the context of multiple myeloma (MM) research. This document summarizes key preclinical findings, elucidates the compound's mechanism of action, and details the experimental methodologies used to evaluate its efficacy.

Core Mechanism of Action

MLN120B functions as an ATP-competitive inhibitor of IKKβ, a critical kinase in the canonical nuclear factor-κB (NF-κB) signaling pathway.[1][2] In multiple myeloma, the constitutive activation of the NF-κB pathway is a key driver of cell proliferation, survival, and drug resistance. By inhibiting IKKβ, MLN120B prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[1][3] This action sequesters the NF-κB p50/p65 heterodimer in the cytoplasm, blocking its nuclear translocation and transcriptional activity.[3][4] This disruption of the canonical NF-κB pathway is the primary mechanism through which MLN120B exerts its anti-myeloma effects.[3][4]

Impact on NF-κB Signaling Pathways

MLN120B demonstrates selective inhibition of the canonical NF-κB pathway.[4] However, its effect on the non-canonical NF-κB pathway, which is also active in a subset of multiple myeloma cell lines, is limited.[4] Interestingly, in cell lines with both canonical and non-canonical pathway activation, treatment with MLN120B can lead to an increase in non-canonical pathway activity, suggesting a potential compensatory mechanism.[4] This highlights the complexity of NF-κB signaling in multiple myeloma and suggests that dual inhibition of both pathways may be a more effective therapeutic strategy.[4]

Preclinical Efficacy of MLN120B in Multiple Myeloma

In Vitro Studies

MLN120B has demonstrated significant anti-myeloma activity in various in vitro models.

-

Inhibition of Cell Proliferation: MLN120B induces a dose-dependent inhibition of proliferation in multiple myeloma cell lines.[3] The growth inhibition ranges from 25% to 90% across different cell lines.[5][6][7]

| Cell Line | Growth Inhibition (%) | Assay |

| MM.1S, MM.1R, U266, RPMI 8226, RPMI-LR5, RPMI-Dox40, INA6 | 5-50% | MTT Assay |

| MM.1S, MM.1R, U266, RPMI 8226, RPMI-LR5, RPMI-Dox40, INA6 | 18-70% | [3H]Thymidine Uptake |

-

Synergistic Effects with Other Agents: MLN120B enhances the cytotoxic effects of conventional chemotherapeutic agents such as doxorubicin and melphalan.[3][5] It also augments tumor necrosis factor-α (TNF-α)-induced cytotoxicity in MM.1S cells.[3][5]

-

Overcoming Microenvironment-Mediated Resistance: The bone marrow microenvironment plays a crucial role in promoting myeloma cell growth and drug resistance. MLN120B has been shown to overcome the protective effects of bone marrow stromal cells (BMSCs).[3] It inhibits the adhesion-induced proliferation of myeloma cells and abrogates the protective effect of BMSCs against dexamethasone-induced apoptosis.[3]

-

Inhibition of Cytokine Secretion: MLN120B significantly inhibits the constitutive secretion of interleukin-6 (IL-6) from BMSCs by 70% to 80% without affecting BMSC viability.[3][5][6] IL-6 is a key cytokine that promotes myeloma cell growth and survival.

In Vivo Studies

The anti-tumor activity of MLN120B has been confirmed in a clinically relevant in vivo model.

-

SCID-hu Mouse Model: In a severe combined immunodeficient (SCID)-hu mouse model, where human multiple myeloma cells are grown in a human bone marrow environment, MLN120B demonstrated significant growth inhibition of myeloma cells.[3][5][8]

| Animal Model | Cell Line | Treatment | Outcome |

| SCID-hu | INA6 | MLN120B (50 mg/kg, twice daily) | Significant inhibition of tumor growth |

Experimental Protocols

Cell Lines and Reagents

-

Human Multiple Myeloma Cell Lines: MM.1S, MM.1R, U266, RPMI 8226, RPMI-LR5, RPMI-Dox40, and INA6.[3]

-

Bone Marrow Stromal Cells (BMSCs): Obtained from patient bone marrow aspirates.[3]

-

MLN120B: Synthesized by Millennium Pharmaceuticals.

-

Other Reagents: Doxorubicin, melphalan, dexamethasone, TNF-α, IL-6, IGF-1.[3]

Cell Proliferation and Viability Assays

-

MTT Assay: Myeloma cells were cultured for 72 hours with varying concentrations of MLN120B (2.5-40 μmol/L). Cell viability was assessed using 3-(4, 5-dimethylthiozol-2-yl)-2, 5-diphenyltetrazolium bromide (MTT).[3]

-

[3H]Thymidine Uptake Assay: DNA synthesis was measured by culturing cells with MLN120B for 72 hours, followed by the addition of [3H]thymidine.[3]

NF-κB Activation Assays

-

Western Blot Analysis: Whole-cell lysates from MM.1S, RPMI 8226, and INA6 cells treated with MLN120B (5 and 10 μmol/L for 90 minutes) were subjected to Western blotting to detect phosphorylated IκBα (p-IκBα) and total IκBα.[1]

-

Electrophoretic Mobility Shift Assay (EMSA): Nuclear extracts from cells treated with MLN120B (5 and 20 μmol/L for 90 minutes) were used to assess NF-κB DNA binding activity.[1]

In Vivo SCID-hu Model

-

Model System: SCID mice were implanted with human fetal bone chips.

-

Tumor Implantation: Human IL-6-dependent INA6 multiple myeloma cells were directly injected into the bone chips.[3]

-

Treatment: Mice were treated with MLN120B (50 mg/kg, twice daily) or a vehicle control.[8]

-

Monitoring: Tumor growth was monitored by measuring the levels of soluble human IL-6 receptor (shuIL-6R) in the mouse sera.[8]

Clinical Perspective and Future Directions

Despite promising preclinical data, MLN120B and related IKKβ inhibitors did not advance to late-stage clinical development, primarily due to concerns about systemic toxicity.[1] The broad role of NF-κB in normal physiological processes, including immune responses, presents a challenge for systemic IKKβ inhibition.

However, the research on MLN120B has provided a crucial framework for understanding the role of the NF-κB pathway in multiple myeloma.[3][5] It has underscored the potential of targeting this pathway and has paved the way for the development of more specific and less toxic inhibitors. Future research may focus on:

-

Development of novel IKKβ inhibitors with improved toxicity profiles.

-

Combination therapies that target both canonical and non-canonical NF-κB pathways. [4]

-

Targeted delivery systems to concentrate IKKβ inhibitors at the tumor site, minimizing systemic exposure.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Biologic sequelae of IκB kinase (IKK) inhibition in multiple myeloma: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MLN120B, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. kris.kl.ac.at [kris.kl.ac.at]

- 7. [PDF] MLN 120 B , a Novel I K BKinase B Inhibitor , Blocks Multiple Myeloma Cell Growth In vitro and In vivo | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

MLN120B Dihydrochloride for Rheumatoid Arthritis Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and subsequent joint destruction. The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory processes implicated in RA pathogenesis. MLN120B dihydrochloride, a potent and selective small molecule inhibitor of IκB kinase β (IKKβ), has emerged as a valuable tool for investigating the therapeutic potential of targeting the NF-κB pathway in RA. This technical guide provides a comprehensive overview of MLN120B's mechanism of action, preclinical efficacy in a rat model of RA, and detailed experimental protocols for its study.

Introduction

The IκB kinase (IKK) complex, particularly its catalytic subunit IKKβ, plays a pivotal role in the canonical NF-κB signaling cascade. In response to pro-inflammatory stimuli such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β), IKKβ phosphorylates the inhibitory protein IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, allowing the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Dysregulation of this pathway is a hallmark of RA, leading to persistent inflammation and joint damage.

This compound is a selective inhibitor of IKKβ, offering a targeted approach to modulate the NF-κB pathway. Its utility in preclinical RA models highlights the therapeutic potential of IKKβ inhibition for mitigating inflammation and protecting against structural joint damage.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

MLN120B exerts its anti-inflammatory effects by directly inhibiting the kinase activity of IKKβ. This inhibition prevents the phosphorylation of IκBα, thereby stabilizing the IκBα/NF-κB complex in the cytoplasm. As a result, the nuclear translocation of NF-κB is blocked, leading to a downstream reduction in the expression of NF-κB target genes that drive the inflammatory cascade in the rheumatoid synovium.

MLN120B inhibits the NF-κB signaling pathway.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of MLN120B

| Target | Assay Type | IC50 (nM) | Reference |

| Recombinant IKKβ | Kinase Assay | 45-60 | [1][2] |

Table 2: In Vivo Efficacy of MLN120B in Rat Adjuvant-Induced Arthritis Model

| Parameter | Dosing Regimen | Result | Reference |

| Paw Swelling | 12 mg/kg, orally, twice daily | Median Effective Dosage (ED50) | [1] |

| NF-κB Activity in Joints | Not specified | Reduced | [1] |

| Bone and Cartilage Erosion | Not specified | Significant protection | [1] |

Note: Detailed dose-response data for paw swelling inhibition and quantitative data on cytokine inhibition in RA-relevant primary cells are not publicly available. Similarly, specific pharmacokinetic and pharmacodynamic data for MLN120B in preclinical models have not been reported in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of MLN120B in the context of rheumatoid arthritis.

In Vivo Model: Rat Adjuvant-Induced Arthritis (AIA)

The AIA model is a widely used preclinical model of rheumatoid arthritis that shares several pathological features with the human disease.

References

- 1. IKKbeta inhibition protects against bone and cartilage destruction in a rat model of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Effects of MLN120B on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of MLN120B, a potent and selective inhibitor of IκB kinase β (IKKβ), on various cancer cell lines. The information compiled herein is intended to serve as a valuable resource for researchers investigating novel cancer therapeutics and the role of the NF-κB signaling pathway in malignancy.

Core Findings: Inhibition of Proliferation Primarily in Hematological Malignancies

MLN120B has demonstrated significant growth-inhibitory effects, primarily in multiple myeloma (MM) cell lines. Its mechanism of action is centered on the inhibition of the canonical NF-κB signaling pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of MLN120B on cancer cell lines.

Table 1: Growth Inhibition of MLN120B in Multiple Myeloma Cell Lines

| Cell Line | Cancer Type | Growth Inhibition (%) | Notes |

| Multiple Myeloma Cell Lines | Multiple Myeloma | 25 - 90 | Dose-dependent inhibition observed.[1][2] |

| MM.1S | Multiple Myeloma | ~50% at 20 µM | Estimated from dose-response curve.[3] |

| MM.1R | Multiple Myeloma | ~40% at 20 µM | Estimated from dose-response curve.[3] |

| U266 | Multiple Myeloma | ~60% at 20 µM | Estimated from dose-response curve.[3] |

| INA6 | Multiple Myeloma | ~70% at 20 µM | Estimated from dose-response curve.[3] |

| H929 | Multiple Myeloma | ~80% at 20 µM | Estimated from dose-response curve.[3] |

| RPMI 8226 | Multiple Myeloma | ~75% at 20 µM | Estimated from dose-response curve.[3] |

| RPMI-LR5 | Multiple Myeloma | ~30% at 20 µM | Estimated from dose-response curve.[3] |

| OPM1 | Multiple Myeloma | ~25% at 20 µM | Estimated from dose-response curve.[3] |

| OPM2 | Multiple Myeloma | ~60% at 20 µM | Estimated from dose-response curve.[3] |

Table 2: Effects of MLN120B on Apoptosis and Cell Cycle

| Effect | Cancer Cell Type | Observation |

| Apoptosis | Multiple Myeloma | MLN120B does not appear to induce significant apoptosis. No accumulation of sub-G0/G1 phase cells was observed in cell cycle analysis.[2] |

| Cell Cycle | Lymphoma | MLN120B causes an increase in the G0/G1 phase of the cell cycle, suggesting a role in blocking cell cycle progression.[4] |

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of MLN120B and the workflows for key experimental protocols.

Caption: MLN120B inhibits IKKβ, preventing NF-κB activation.

Caption: Workflow for determining cell viability using MTT assay.

Caption: Workflow for apoptosis detection via Annexin V staining.

Caption: Workflow for cell cycle analysis using propidium iodide.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Treatment:

-

Prepare a serial dilution of MLN120B in culture medium at 2x the final desired concentrations.

-

Remove the old medium from the wells and add 100 µL of the MLN120B dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well.

-

Incubate the plate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

-

Cell Preparation and Treatment:

-

Culture cancer cells to the desired confluency.

-

Treat the cells with MLN120B at the desired concentrations and for the desired duration. Include positive and negative controls.

-

Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE™ Express.

-

-

Staining:

-

Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (100 µg/mL).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.

-

Use appropriate compensation controls for FITC and PI.

-

Analyze the data to differentiate between live (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol allows for the analysis of cell cycle distribution by staining the cellular DNA with propidium iodide.

-

Cell Preparation and Treatment:

-

Culture cancer cells and treat them with MLN120B as required.

-

Harvest the cells and ensure a single-cell suspension.

-

-

Fixation:

-

Wash the cells with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. This should be done dropwise to prevent cell clumping.

-

Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.

-

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS. The RNase A is crucial for degrading RNA to ensure that only DNA is stained.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Use a linear scale for the PI fluorescence signal to accurately resolve the G0/G1, S, and G2/M peaks.

-

Gate on single cells to exclude doublets and aggregates.

-

Analyze the DNA content histogram to determine the percentage of cells in each phase of the cell cycle.

-

References

- 1. MLN120B, a novel IkappaB kinase beta inhibitor, blocks multiple myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. I-kappa-kinase-2 (IKK-2) inhibition potentiates vincristine cytotoxicity in non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

MLN120B Dihydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

MLN120B dihydrochloride is a potent and selective small molecule inhibitor of the IκB kinase β (IKKβ), a critical component of the canonical nuclear factor-κB (NF-κB) signaling pathway. This pathway is a key regulator of inflammation, immune responses, cell proliferation, and survival. Dysregulation of the NF-κB pathway is implicated in the pathogenesis of numerous diseases, including cancers like multiple myeloma and inflammatory conditions such as rheumatoid arthritis. MLN120B has demonstrated significant preclinical activity in various models by effectively blocking NF-κB activation, leading to cell growth inhibition and apoptosis. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols for relevant in vitro and in vivo assays are also provided to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound is the hydrochloride salt form of MLN120B. The chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N-{6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl}-2-methylpyridine-3-carboxamide dihydrochloride | |

| Synonyms | ML-120B dihydrochloride | |

| Chemical Formula | C₁₉H₁₅ClN₄O₂ · 2HCl | [1] |

| Molecular Weight | 439.72 g/mol | [1] |

| CAS Number | 1782573-78-7 | [1] |

| Appearance | Solid powder | |

| SMILES | O=C(C1=CC=CN=C1C)NC2=C(OC)C(Cl)=CC3=C2NC4=C3C=CN=C4.[H]Cl.[H]Cl | |

| Solubility | Soluble in DMSO (up to 20 mM) and water with gentle warming (up to 5 mM). | [1] |

| Storage | Store at -20°C | [1] |

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

MLN120B is an ATP-competitive inhibitor of IKKβ.[2] The canonical NF-κB pathway is initiated by various stimuli, such as tumor necrosis factor-alpha (TNF-α), which activate the IKK complex. The IKK complex, composed of IKKα, IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator), then phosphorylates the inhibitor of κB (IκBα). This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation, cell survival, and proliferation.

MLN120B selectively binds to the ATP-binding pocket of IKKβ, preventing the phosphorylation of IκBα. This stabilizes the IκBα-NF-κB complex in the cytoplasm, thereby inhibiting NF-κB nuclear translocation and subsequent gene transcription.

Quantitative Biological Data

MLN120B has been evaluated in a variety of in vitro and in vivo models. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of MLN120B

| Assay Type | Target / Cell Line | IC₅₀ Value | Reference |

| Kinase Assay | Recombinant IKKβ | 60 nM | [2] |

| Kinase Assay | Recombinant IKKβ | 45 nM | |

| NF-κB Reporter Assay | RAW264.7 (LPS induced) | Not specified |

Table 2: In Vitro Efficacy of MLN120B in Multiple Myeloma (MM) Cell Lines

| Cell Line | Assay Type | Concentration Range (µM) | Effect | Reference |

| MM.1S | Cell Viability (MTT) | >20 | 5-50% inhibition | [3] |

| MM.1R | Cell Viability (MTT) | >20 | 5-50% inhibition | [3] |

| RPMI 8226 | Cell Viability (MTT) | >20 | 5-50% inhibition | [3] |

| U266 | Cell Viability (MTT) | >20 | 5-50% inhibition | [3] |

| INA6 | Cell Viability (MTT) | >20 | 5-50% inhibition | [3] |

| MM.1S | [³H]thymidine uptake | >20 | 18-70% inhibition | [3] |

| MM.1R | [³H]thymidine uptake | >20 | 18-70% inhibition | [3] |

| RPMI 8226 | [³H]thymidine uptake | >20 | 18-70% inhibition | [3] |

| U266 | [³H]thymidine uptake | >20 | 18-70% inhibition | [3] |

| INA6 | [³H]thymidine uptake | >20 | 18-70% inhibition | [3] |

| MM.1S | Inhibition of IκBα phosphorylation (Western Blot) | 5-10 | Dose-dependent inhibition | |

| RPMI 8226 | Inhibition of IκBα phosphorylation (Western Blot) | 5-10 | Dose-dependent inhibition | |

| INA6 | Inhibition of IκBα phosphorylation (Western Blot) | 5-10 | Dose-dependent inhibition |

Table 3: In Vivo Efficacy of MLN120B

| Animal Model | Disease | Dosage and Administration | Outcome | Reference |

| SCID-hu mouse | Multiple Myeloma | 50 mg/kg, oral, twice daily for 3 weeks | Reduction of soluble human IL-6 receptor (shuIL-6R), a tumor growth marker. | [3] |

| Rat model | Rheumatoid Arthritis | Not specified | Protection against bone and cartilage destruction. |

Experimental Protocols

Synthesis of this compound

In Vitro Assays

This protocol is adapted from the methods described for testing MLN120B in multiple myeloma cell lines.

References

Methodological & Application

MLN120B Dihydrochloride: Application Notes and Protocols for Researchers

MLN120B dihydrochloride is a potent and selective inhibitor of IκB kinase β (IKKβ), a key enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway.[1][2][3] This pathway plays a critical role in regulating immune and inflammatory responses, cell proliferation, and survival. Dysregulation of the NF-κB pathway is implicated in various diseases, including cancer and inflammatory disorders. These notes provide detailed information on the solubility, mechanism of action, and experimental protocols for the use of this compound in research settings.

Solubility Data

The solubility of this compound can vary depending on the solvent and experimental conditions. It is crucial to use freshly opened, anhydrous solvents, as the presence of moisture can significantly impact solubility.[1][4] The following tables summarize the reported solubility data for this compound in dimethyl sulfoxide (DMSO) and water.

Table 1: Solubility of this compound in DMSO

| Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source(s) |

| ≥ 31 | ≥ 84.51 | --- | [1] |

| 73 | 199.01 | --- | [4] |

| 16.67 | 37.91 | Requires sonication, warming, and pH adjustment to 8 with NaOH, and heating to 80°C. | [5] |

| 12.73 | 28.95 | --- | [2] |

| 8.79 | 20 | --- |

Table 2: Solubility of this compound in Water

| Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source(s) |

| 2.2 | 5.0 | --- | [2] |

| 2.2 | 5.0 | Requires gentle warming. | |

| < 2.22 | --- | --- | [6] |

| Insoluble | --- | --- | [4] |

Mechanism of Action

MLN120B is an ATP-competitive inhibitor of IKKβ with an IC50 value of approximately 60 nM.[2][5] In the canonical NF-κB pathway, stimuli such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 (IL-1) lead to the activation of the IKK complex, which consists of IKKα, IKKβ, and the regulatory subunit IKKγ (also known as NEMO).[7] Activated IKKβ then phosphorylates the inhibitory protein IκBα at serine residues 32 and 36.[7] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation, cell survival, and proliferation.[7][8][9] MLN120B selectively inhibits the kinase activity of IKKβ, thereby preventing the phosphorylation and degradation of IκBα and blocking the nuclear translocation of NF-κB.[8][9][10]

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of MLN120B.

Protocol 1: Western Blot for IκBα Phosphorylation and Degradation

This protocol is designed to assess the direct effect of MLN120B on IKKβ activity by measuring the phosphorylation and subsequent degradation of its substrate, IκBα.

Materials:

-

Cell line of interest (e.g., HeLa, HEK293, or multiple myeloma cell lines)

-

Complete cell culture medium

-

This compound

-

DMSO (anhydrous)

-

Stimulating agent (e.g., TNF-α, 10 ng/mL)

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and grow to 80-90% confluency.

-

Prepare a stock solution of MLN120B in DMSO.

-